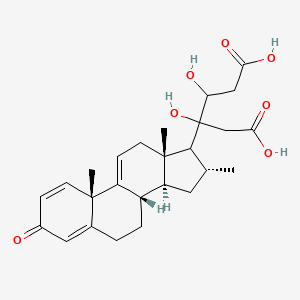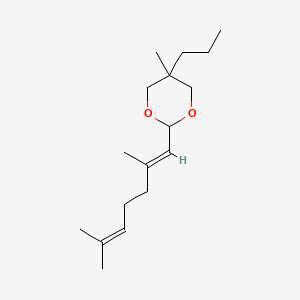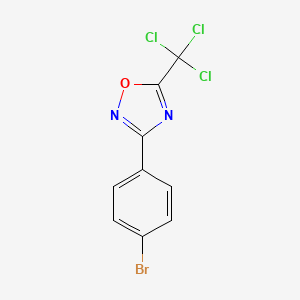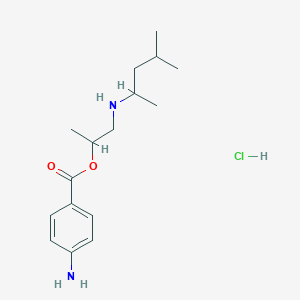
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride is a chemical compound with the molecular formula C16H26N2O2Cl. It is used primarily in experimental and research settings . This compound is known for its unique structure, which includes an aminobenzoyl group and a propyl-azanium chloride moiety.
Métodos De Preparación
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride involves several steps. Typically, the preparation starts with the reaction of 4-aminobenzoic acid with propylene oxide to form an intermediate compound. This intermediate is then reacted with 4-methylpentan-2-ylamine in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes or receptors, leading to changes in their activity. The propyl-azanium chloride moiety may facilitate the compound’s solubility and transport within biological systems .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride include:
4-Aminobenzoic acid derivatives: These compounds share the aminobenzoyl group and have similar chemical properties.
Propyl-azanium chloride derivatives: These compounds have similar solubility and transport characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
69781-45-9 |
|---|---|
Fórmula molecular |
C16H27ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1-(4-methylpentan-2-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-11(2)9-12(3)18-10-13(4)20-16(19)14-5-7-15(17)8-6-14;/h5-8,11-13,18H,9-10,17H2,1-4H3;1H |
Clave InChI |
JKQNYJSVJHFBHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



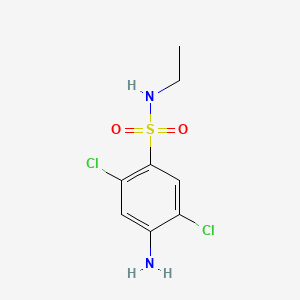
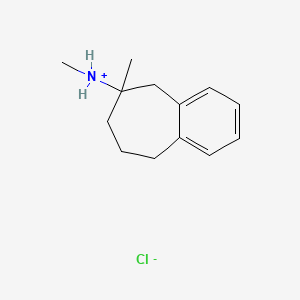
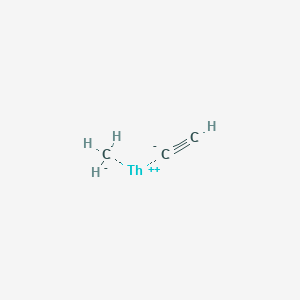
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
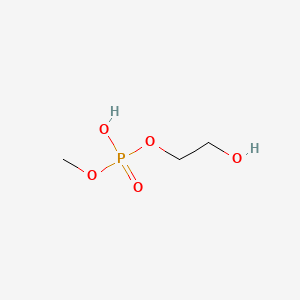
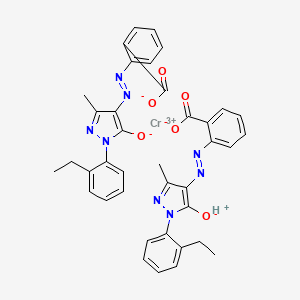
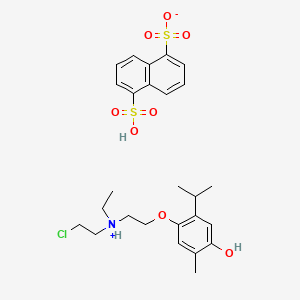
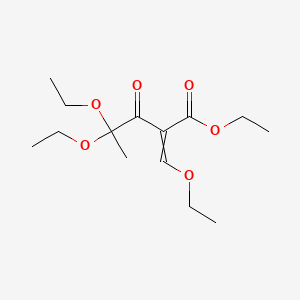
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

